

Application Notes and Protocols for Bioconjugation Using Br-PEG4-CH2-Boc

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Compound of Interest

Compound Name: Br-PEG4-CH2-Boc

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Introduction

The strategic modification of biomolecules through bioconjugation is a cornerstone of modern drug development, diagnostics, and proteomics research. Polyethylene glycol (PEG) linkers are widely employed to enhance the therapeutic properties of proteins, peptides, and other biomolecules. PEGylation can improve solubility, increase stability, prolong circulation half-life, and reduce immunogenicity.^{[1][2][3][4]}

This document provides detailed application notes and protocols for the use of **Br-PEG4-CH2-Boc**, a heterobifunctional linker designed for precise bioconjugation strategies. This linker features a terminal bromide group for selective alkylation of nucleophilic residues, a tetra-ethylene glycol (PEG4) spacer to enhance hydrophilicity, and a tert-butyloxycarbonyl (Boc)-protected amine for subsequent functionalization after deprotection. The primary application of this linker is the site-specific modification of thiol groups, such as those on cysteine residues within proteins.^{[5][6][7]}

Chemical Structure and Properties

- Product Name: **Br-PEG4-CH2-Boc** (tert-butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)carbamate)
- Key Features:

- Bromide (Br) Group: A reactive handle for nucleophilic substitution reactions, particularly with thiol groups (e.g., from cysteine residues).[7]
- PEG4 Spacer: A hydrophilic 4-unit polyethylene glycol chain that improves the solubility and pharmacokinetic properties of the resulting conjugate.[3][4]
- Boc-Protected Amine: A stable protecting group that masks a primary amine. This amine can be deprotected under mild acidic conditions to allow for further conjugation or modification.[8]

Applications

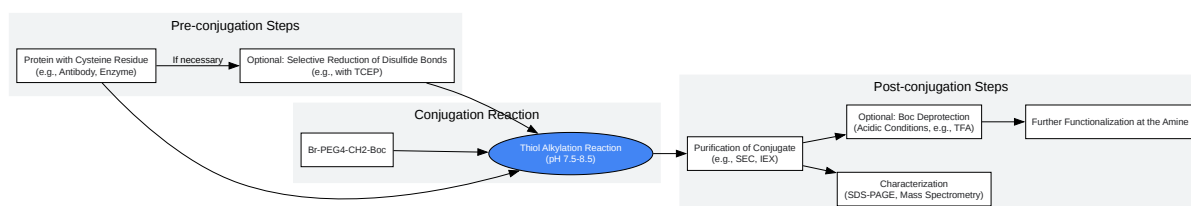
The **Br-PEG4-CH2-Boc** linker is a versatile tool for various bioconjugation applications, including:

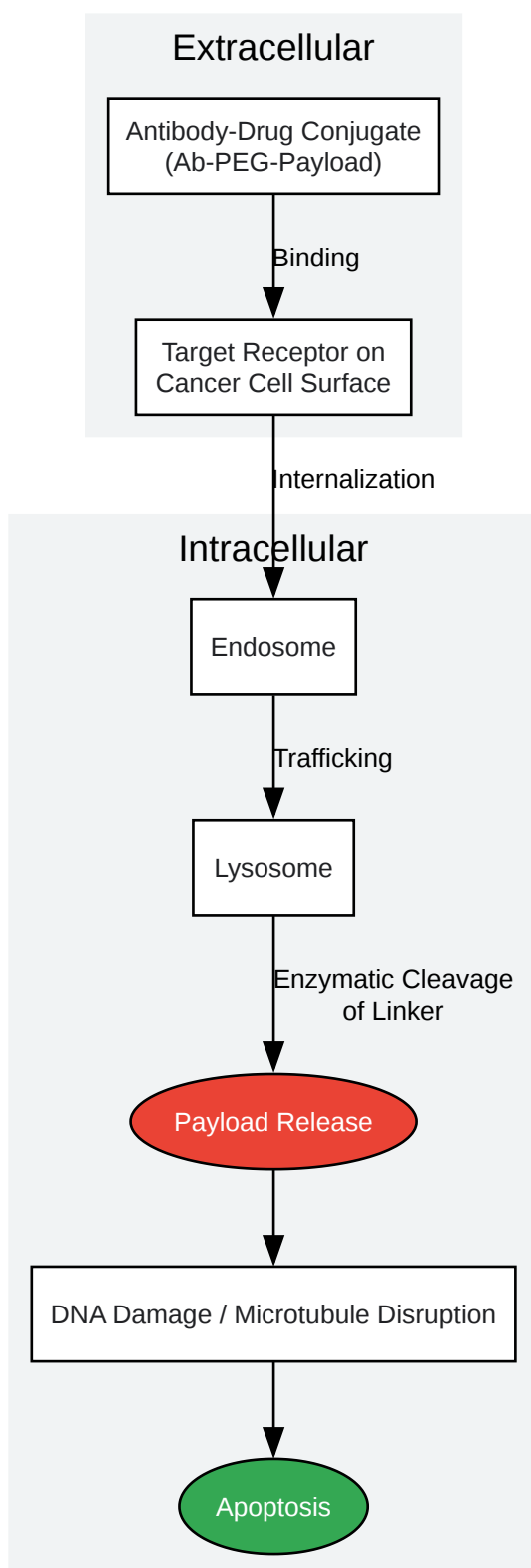
- Site-Specific Protein Modification: Enables the targeted PEGylation of proteins at engineered or naturally occurring cysteine residues. This approach allows for the creation of homogenous protein conjugates with preserved biological activity.
- Antibody-Drug Conjugate (ADC) Development: Can be used as a component in the synthesis of ADCs, where the bromide end attaches to the antibody (via a thiol group), and the deprotected amine can be used to conjugate a cytotoxic payload.[5][9]
- PROTAC Development: The linker can be incorporated into Proteolysis Targeting Chimeras (PROTACs) to connect a target-binding ligand and an E3 ligase-binding ligand.[7]
- Surface Immobilization: Biomolecules functionalized with this linker can be immobilized on surfaces for diagnostic or research applications.

Bioconjugation Strategy: Thiol Alkylation

The primary bioconjugation strategy for **Br-PEG4-CH2-Boc** involves the alkylation of a thiol group, typically from a cysteine residue on a protein or peptide. The reaction proceeds via an S_N2 mechanism where the nucleophilic thiol attacks the carbon atom bearing the bromide, displacing it and forming a stable thioether bond.

To achieve site-specificity, this strategy is most effective with proteins that have a single, accessible free cysteine residue. If multiple cysteines are present, disulfide bonds may need to be selectively reduced prior to conjugation.





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